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Compound of Interest

Compound Name: Methyl N-acetylanthranilate

Cat. No.: B181298 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl N-acetylanthranilate, also known by its IUPAC name methyl 2-acetamidobenzoate, is

an aromatic compound with applications in the flavor, fragrance, and pharmaceutical industries.

[1][2] Its characteristic fruity and floral aroma makes it a valuable ingredient in perfumery and

as a flavoring agent in food products.[3][4] Beyond its sensory properties, its chemical

structure, an ester of N-acetylanthranilic acid, makes it a subject of interest for chemical

synthesis and as a potential intermediate in the development of pharmaceutical compounds.[1]

This technical guide provides an in-depth overview of the physical and chemical properties of

Methyl N-acetylanthranilate, detailed experimental protocols for their determination, and a

visualization of the relationships between its structural features and key properties.

Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of Methyl N-acetylanthranilate are

summarized in the tables below. These properties are crucial for its handling, application, and

further research.

General and Physical Properties
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Property Value Source(s)

IUPAC Name methyl 2-acetamidobenzoate [4]

Synonyms

Methyl 2-acetamidobenzoate,

N-Acetylanthranilic Acid Methyl

Ester, Acetyl methyl

anthranilate

[3]

CAS Number 2719-08-6 [4]

Molecular Formula C₁₀H₁₁NO₃ [2][5]

Molecular Weight 193.20 g/mol [2][4]

Appearance

White to light yellow crystals;

white to off-white crystalline

powder

[2][3]

Odor/Flavor

Mild, fruity, powdery,

strawberry-like aroma; fruity

grape aroma

[2][3]

Melting Point 97-101 °C [3]

Boiling Point 329.41°C (rough estimate) [3]

Density

1.204 ± 0.06 g/cm³

(estimated); 1.2307 g/cm³

(rough estimate)

[3][6]

Refractive Index
1.565 ± 0.02 (estimated);

1.5300 (estimated)
[6]

Solubility and Partitioning
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Property Value Source(s)

Solubility in Water Slightly soluble [4][5]

Solubility in Organic Solvents
Soluble in Methanol and

Ethanol
[2][3]

pKa (Predicted) 14.51 ± 0.70 [5]

LogP 1.65

Spectroscopic Data
Spectroscopic analysis is fundamental to the structural elucidation and identification of Methyl
N-acetylanthranilate.

Spectroscopic Properties Summary

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/17623
https://www.guidechem.com/encyclopedia/methyl-2-acetamidobenzoate-dic233911.html
https://www.benchchem.com/product/b181298
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8363097.htm
https://www.guidechem.com/encyclopedia/methyl-2-acetamidobenzoate-dic233911.html
https://www.benchchem.com/product/b181298?utm_src=pdf-body
https://www.benchchem.com/product/b181298?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Key Features Source(s)

UV-Vis Spectroscopy

The substituted benzene ring

and adjacent carbonyl and

acetylamino groups constitute

the primary chromophore.

Absorption maxima for the

related methyl anthranilate are

at approximately 220, 248, and

336 nm.

[2][7]

Infrared (IR) Spectroscopy

Amide N-H stretch: 3200 -

3400 cm⁻¹; Aromatic/Methyl C-

H stretch: 2850 - 3100 cm⁻¹;

Ester C=O stretch: ~1730

cm⁻¹; Amide C=O stretch:

~1680 cm⁻¹.

[2]

¹H NMR Spectroscopy

Aromatic protons, methyl

protons of the ester group, and

methyl protons of the acetyl

group show distinct signals.

[2]

¹³C NMR Spectroscopy

Carbonyl carbons (C=O): >

160 ppm; Aromatic carbons:

110 - 150 ppm.

[2]

Mass Spectrometry (MS)

Molecular ion peak (M⁺)

observed at a mass-to-charge

ratio (m/z) corresponding to its

molecular weight (193.20

g/mol ).

[2]

Experimental Protocols
The following sections detail the methodologies for determining the key physical and chemical

properties of Methyl N-acetylanthranilate.

Determination of Melting Point
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Methodology: Capillary Method using a Mel-Temp apparatus or Thiele tube.[3]

Sample Preparation: A small amount of finely powdered, dry Methyl N-acetylanthranilate is

packed into a capillary tube to a height of 1-2 mm.

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is

level with the thermometer bulb. The assembly is placed in a heating bath (e.g., oil bath in a

Thiele tube) or a calibrated melting point apparatus.

Heating: The sample is heated slowly and uniformly, with the heating rate reduced to 1-2°C

per minute near the expected melting point.

Observation: The temperature at which the first drop of liquid appears (onset of melting) and

the temperature at which the entire solid phase has liquefied are recorded. This range

represents the melting point. A sharp melting range (0.5-1.0°C) is indicative of high purity.

Determination of Solubility
Methodology: Shake-Flask Method.

Preparation: A surplus amount of Methyl N-acetylanthranilate is added to a known volume

of the solvent (e.g., water, ethanol) in a sealed container.

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a

prolonged period (e.g., 24 hours) to ensure equilibrium is reached. The presence of

undissolved solid should be confirmed.

Separation: The saturated solution is separated from the excess solid by filtration or

centrifugation.

Quantification: The concentration of Methyl N-acetylanthranilate in the clarified saturated

solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or

HPLC.

Determination of Octanol-Water Partition Coefficient
(LogP)
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Methodology: Shake-Flask Method.

Pre-saturation: Equal volumes of n-octanol and water are mixed and shaken to mutually

saturate the solvents. The phases are then separated.

Partitioning: A known amount of Methyl N-acetylanthranilate is dissolved in one of the pre-

saturated phases. This solution is then mixed with a known volume of the other pre-saturated

phase in a separatory funnel.

Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the

solute between the two phases and then left to stand for complete phase separation.

Analysis: The concentration of Methyl N-acetylanthranilate in both the n-octanol and

aqueous phases is determined using an appropriate analytical method (e.g., HPLC-UV).

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the

octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of

P.

Spectroscopic Analysis Protocols
Sample Preparation: A dilute solution of Methyl N-acetylanthranilate is prepared in a UV-

transparent solvent (e.g., ethanol, cyclohexane). The concentration should be adjusted to

yield an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to

1.0).

Blank Measurement: The absorbance of the pure solvent is measured in a quartz cuvette to

obtain a baseline.

Sample Measurement: The cuvette is rinsed and filled with the sample solution, and the

absorbance is measured over the desired wavelength range (e.g., 200-400 nm).

Data Analysis: The resulting spectrum (a plot of absorbance versus wavelength) is analyzed

to identify the wavelengths of maximum absorbance (λmax).

Methodology: Thin Solid Film or KBr Pellet Method.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b181298?utm_src=pdf-body
https://www.benchchem.com/product/b181298?utm_src=pdf-body
https://www.benchchem.com/product/b181298?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thin Solid Film: A small amount of Methyl N-acetylanthranilate is dissolved in a volatile

solvent (e.g., methylene chloride). A drop of this solution is placed on a salt plate (e.g., NaCl

or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.

KBr Pellet: A small amount of the sample is finely ground with dry potassium bromide (KBr)

powder. The mixture is then pressed under high pressure to form a transparent pellet.

Analysis: The prepared sample is placed in the IR spectrometer, and the spectrum is

recorded. The positions of the absorption bands (in cm⁻¹) are correlated with specific

functional groups in the molecule.

Sample Preparation: Approximately 5-20 mg of Methyl N-acetylanthranilate is dissolved in

a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of an

internal standard (e.g., tetramethylsilane, TMS) may be added for chemical shift referencing.

Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is locked

and shimmed to achieve homogeneity.

Data Acquisition: The appropriate NMR experiment (e.g., ¹H, ¹³C) is run. This involves

applying radiofrequency pulses and detecting the resulting signals.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce

the NMR spectrum. The chemical shifts (δ), integration, and coupling patterns are then

analyzed to elucidate the molecular structure.

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via direct infusion or coupled with a separation technique like gas chromatography

(GC-MS).

Ionization: The sample molecules are ionized, for example, by electron impact (EI) or

chemical ionization (CI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z. The molecular ion peak confirms the molecular weight, and the
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fragmentation pattern provides structural information.

Mandatory Visualization
The following diagram illustrates the relationship between the chemical structure of Methyl N-
acetylanthranilate and its characteristic spectroscopic features.

Methyl N-acetylanthranilate: Structure-Spectra Relationship

Methyl N-acetylanthranilate Structure

Key Functional Groups

Spectroscopic Signatures
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Vibrational Modes

C-H stretch (2850-3100 cm⁻¹)

NMR

Chemical Shifts
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N-H stretch (3200-3400 cm⁻¹)Acetyl Methyl Protons

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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